4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
(1Z)-4,4,7,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a quinoline core and a dithiolo ring
Preparation Methods
The synthesis of (1Z)-4,4,7,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the dithiolo ring. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions while maintaining purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the dithiolo ring or the quinoline core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1Z)-4,4,7,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, possibly interacting with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The dithiolo ring and quinoline core can interact with different biological pathways, potentially inhibiting or activating specific processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and dithiolo-containing molecules Compared to these, (1Z)-4,4,7,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its specific substitution pattern and the presence of both the quinoline and dithiolo moieties
Properties
Molecular Formula |
C21H22N2S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4,4,7,8-tetramethyl-N-(4-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2S2/c1-12-6-8-15(9-7-12)22-20-18-16-10-13(2)14(3)11-17(16)23-21(4,5)19(18)24-25-20/h6-11,23H,1-5H3 |
InChI Key |
QPBCSQWPMZUGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Origin of Product |
United States |
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